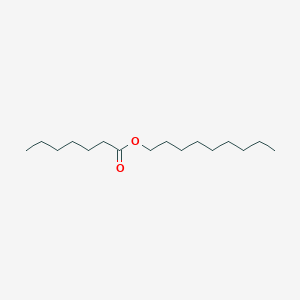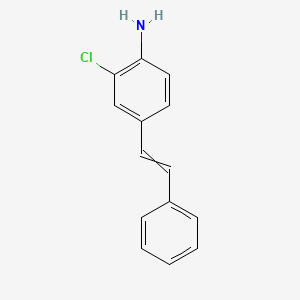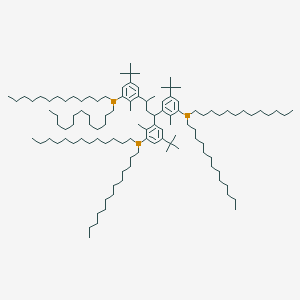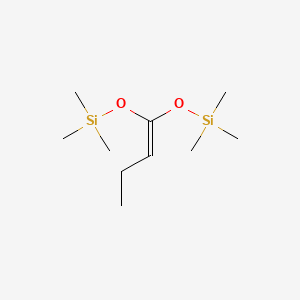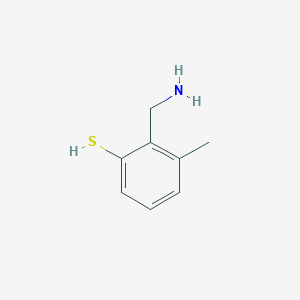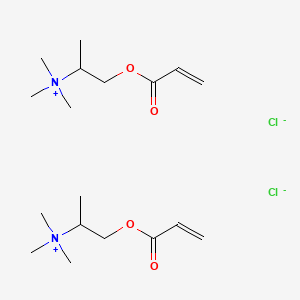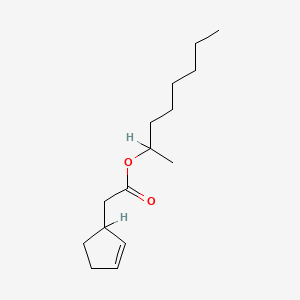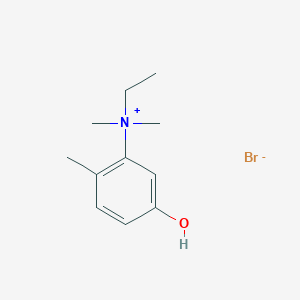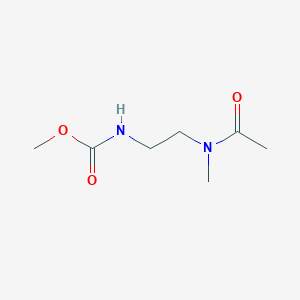
Methyl (2-(N-methylacetamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is a chemical compound with a complex structure that includes a carbamate group. This compound is used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester typically involves the reaction of an amine with carbon dioxide or a carbonyl compound. One common method is the reaction of the corresponding amine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Applied in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated through the carbamate group, which can undergo hydrolysis or other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is unique due to its specific structure, which includes an acetylmethylamino group. This structural feature imparts distinct reactivity and properties compared to other carbamate compounds. Its ability to act as a versatile reagent in various chemical reactions and its applications in multiple scientific fields highlight its uniqueness .
Propriétés
Formule moléculaire |
C7H14N2O3 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
methyl N-[2-[acetyl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)9(2)5-4-8-7(11)12-3/h4-5H2,1-3H3,(H,8,11) |
Clé InChI |
OVLBEPIZGWJDBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


